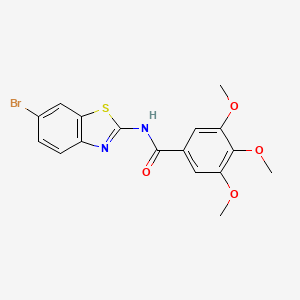

![molecular formula C17H17ClN2O4S B2932774 Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate CAS No. 71638-84-1](/img/structure/B2932774.png)

Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

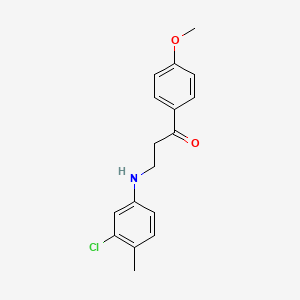

Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a compound that has been studied for its potential antifungal properties . It was discovered during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . The compound is typically used as an intermediate or precursor to produce further bioactive compounds .

Synthesis Analysis

The compound is formed as a side-product during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . A single-step procedure, which is the first step of the Gould-Jacobs reaction, is employed to prepare this compound . The reaction yields are between 74–96% .Molecular Structure Analysis

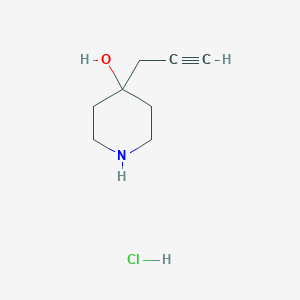

The molecular formula of the compound is C17H17ClN2O4S . The structure of the compound includes a 1,3-thiazol-2-yl group attached to a 4-chlorophenyl group through an amino linkage .Chemical Reactions Analysis

The compound is formed as a side-product in the synthesis of polysubstituted-2-pyridones . The reaction involves diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds (1,3-DCs) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 380.85 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly Formation

Diethyl aryl amino methylene malonate (DAM) derivatives, including Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate, play a critical role in supramolecular assembly formation. Their crystal structures have been extensively studied, revealing a co-planar conformation and the presence of strong intramolecular hydrogen bonding. The influence of chloro and nitro substitutions on these structures and their interactions has been a key area of research, providing insights into weak interactions and molecular shapes (Shaik, Angira, & Thiruvenkatam, 2019).

Radioisotope Labeling and Analysis

Another significant application is in the synthesis and analysis of radioisotope-labelled compounds. For example, this compound derivatives have been used in the creation of radioisotope carbon-14 labelled compounds, which are crucial in the study of metabolism, residue, and environmental behavior through radioisotope tracing techniques (Yang et al., 2018).

Antimicrobial Activity

The antimicrobial activity of compounds derived from this compound is another area of research. These compounds have shown potential in creating new antimicrobial agents, which are crucial for addressing various bacterial and fungal infections (Abdel‐Hafez, 2003).

Synthesis of Coumarin, Pyridine, and Thiazole Derivatives

Additionally, the reaction of this compound with other compounds has been studied for the synthesis of various derivatives like coumarin, pyridine, and thiazole. This research is significant in the field of organic chemistry, contributing to the development of new chemical entities (Mohareb, El-Omran, & Ho, 2001).

Room Temperature Synthesis Methods

Research has also been conducted on the rapid room temperature synthesis methods of derivatives of this compound. These methods are crucial for efficient and scalable industrial production (Valle et al., 2018).

Wirkmechanismus

Target of Action

The primary target of Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate (DAMM) is the Fusarium oxysporum (Fox), a devastating plant pathogen . The compound has been found to inhibit the mycelial growth of Fox .

Mode of Action

DAMM interacts with Fox by inhibiting its mycelial growth The antifungal outcome was promising, involving fungistatic or fungicidal effects .

Biochemical Pathways

It is known that damm has antifungal activity against fox, suggesting it may interfere with the biochemical pathways essential for the growth and reproduction of this fungus .

Result of Action

The primary result of DAMM’s action is the inhibition of mycelial growth in Fox, which can have fungistatic or fungicidal effects . This suggests that DAMM could be a promising antifungal agent.

Zukünftige Richtungen

The compound has shown promising antifungal activity, providing a basis for further studies to expand the chemical space of this compound and look for improved antifungal activity . Future research could focus on optimizing the synthesis process and exploring the compound’s potential as an antifungal agent .

Eigenschaften

IUPAC Name |

diethyl 2-[[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-3-23-15(21)13(16(22)24-4-2)9-19-17-20-14(10-25-17)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPHBNZQMOXTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

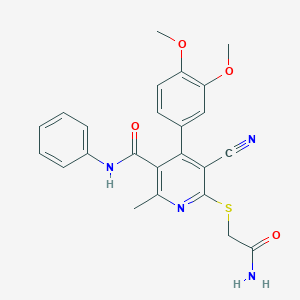

![3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932693.png)

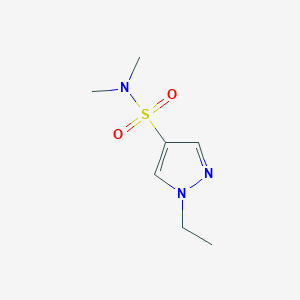

![5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2932701.png)

![2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932706.png)

![2-[1-(Methoxymethyl)cyclopentyl]acetonitrile](/img/structure/B2932707.png)

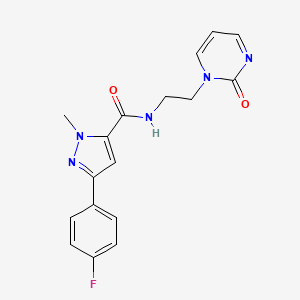

![N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2932708.png)